Phosphodiesterase-4 (PDE4) is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key second messenger inside cells [1] [2]. Inhibiting PDE4 increases intracellular cAMP levels, which activates downstream signaling pathways that suppress inflammatory responses [3]. The table below summarizes the primary cellular consequences.
| Key Anti-inflammatory Effects of PDE4 Inhibition | Affected Cells | Primary Outcomes |
|---|---|---|
| Innate Immune Cells | Neutrophils, Macrophages, Eosinophils | Inhibits production of pro-inflammatory cytokines (e.g., TNF-α, IL-8, LTB4), chemotaxis (cell migration), and degranulation [1] [3]. |
| Adaptive Immune Cells | T-cells (Th1, Th2, Th17) | Reduces the release of key cytokines (e.g., IL-2, IL-4, IL-5, IL-17) and dampens T-cell activation [2] [3]. |
| Structural Cells | Airway Smooth Muscle, Epithelial cells, Fibroblasts | Promotes smooth muscle relaxation, reduces mucus hypersecretion, and inhibits airway fibrosis and remodeling [1]. |
The following diagram illustrates the core signaling pathway through which PDE4 inhibitors exert their anti-inflammatory effects.
While detailed molecular data for this compound is scarce, its placement within the PDE4 inhibitor class and its clinical testing context provide clues.
The following methodologies are standard for elucidating the mechanism of action of a PDE4 inhibitor like this compound.
1. In Vitro PDE Enzyme Inhibition Assay
2. Cellular Assay: Anti-inflammatory Effects on Human Neutrophils
Understanding the features of successful PDE4 inhibitors highlights the properties this compound needed to demonstrate.
| Feature | Roflumilast (Approved) | Apremilast (Approved) | Crisaborole (Topical) | Inferred Implication for this compound |
|---|---|---|---|---|
| Potency (PDE4B IC₅₀) | 0.7 nM [6] | 140 nM [6] | 750 nM [6] | Required high potency for systemic efficacy. |
| Selectivity | High for PDE4B/D [6] | N/A | N/A | High selectivity crucial to minimize off-target side effects. |
| Key Challenge | Dose-limiting GI side effects (nausea, diarrhea) linked to PDE4D inhibition [2] [6] | GI side effects [2] | Minimal systemic exposure [6] | Its therapeutic window was likely too narrow, potentially leading to trial failure. |
The structural similarity of roflumilast to cAMP's natural binding mode contributes to its high potency, a benchmark this compound would have needed to meet [6].
While the specific mechanistic data for This compound remains limited and its development appears discontinued, it operated as a member of the PDE4 inhibitor class. Its proposed mechanism of action would have centered on elevating cAMP levels to broadly suppress inflammatory responses in immune and structural cells, with a specific clinical focus on asthma.
The search for this compound highlights a common challenge in drug development: many compounds enter clinical trials, but only a few succeed and have their detailed profiles published. Further insights would likely require access to internal pharmaceutical company data or patent documents.
| Inhibitor | Primary Indication(s) | Reported Potency (IC₅₀) | Key Research & Clinical Findings |
|---|---|---|---|
| Roflumilast [1] [2] [3] | Severe COPD (chronic bronchitis) [2] [3] | 0.7 nM [1] | Attenuates late-phase asthmatic response [2]; improves lung function and reduces exacerbations in COPD [2]; high potency enables lower dosing [1]. |
| Apremilast [1] [4] [3] | Psoriatic arthritis, plaque psoriasis [4] [3] | 140 nM [1] | Orally administered; also used for other inflammatory diseases (e.g., Behcet's syndrome, discoid lupus erythematosus) [3]. |
| Crisaborole [1] [4] [3] | Atopic dermatitis (topical) [4] [3] | 750 nM [1] | Topical application minimizes systemic side effects; rapidly absorbed and metabolized to inactive metabolites [3]. |
| Rolipram [4] [3] [5] | Preclinical/research tool (Originally investigated for depression) [4] [3] | Data not fully quantified in results | First-generation inhibitor; improves metabolic function in aging mice [5]; reduces lung injury and sepsis in models [3]; narrow therapeutic window limited clinical use [3]. |
PDE4 enzymes specifically hydrolyze cyclic adenosine monophosphate (cAMP), a crucial second messenger. Inhibiting PDE4 increases intracellular cAMP levels, activating downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which drives broad anti-inflammatory and immunomodulatory responses [6] [3].
A key concept is cAMP compartmentalization. Cells contain localized "signalosomes" where PDE4 isoforms, anchored by scaffolding proteins, hydrolyze cAMP to create discrete gradients and ensure receptor-specific responses [6]. This explains how a ubiquitous second messenger can elicit precise physiological effects.
core mechanism of PDE4 inhibition and cAMP signaling.
PDE4 inhibitors suppress pro-inflammatory cytokines (TNF-α, IL-6) and promote anti-inflammatory mediators (IL-10) [3]. Inhaled PDE4 inhibitors were developed to improve therapeutic index by minimizing systemic exposure, though several candidates failed clinical trials due to poor efficacy or solubility [2].
PDE4 inhibition is a promising strategy for Alzheimer's disease (AD) and Major Depressive Disorder (MDD). By elevating cAMP in the brain, inhibitors can counteract neuroinflammation, a key driver of these conditions [7]. They also show promise for Fragile X syndrome, with PDE4 inhibitors in clinical trials demonstrating improved cognitive and behavioral outcomes [8].
PDE4 plays a complex, context-dependent role in oncology. It can be pro-tumorigenic in some cancers (e.g., certain liver cancers, hematologic tumors) by promoting proliferation and migration, while acting as a tumor suppressor in others [9]. PDE4 inhibitors are being explored to directly inhibit tumor growth and modulate the tumor immune microenvironment, potentially enhancing response to checkpoint inhibitors [9].
Research indicates PDE4 inhibition activates the AMPK-SIRT6 signaling pathway, improving adipose distribution, reducing inflammation, and reversing metabolic dysfunction in aging mouse models [5]. This positions PDE4 as a potential target for treating aging-related metabolic diseases.
Below are detailed methodologies for core experiments in PDE4 inhibitor research.
This assay directly measures a compound's ability to inhibit PDE4 enzymatic activity [4].
This assesses functional efficacy of inhibitors in a cellular context [3].
This evaluates inhibitor efficacy in a whole-organism disease model [2] [3].
The following pathway diagram integrates neuroinflammation and metabolic mechanisms based on research findings [7] [5]:
PDE4 inhibition activates downstream neuroprotective and metabolic pathways.
Oglemilast is a potent, small-molecule inhibitor that targets the PDE4 enzyme. The table below summarizes its core biochemical characteristics:
| Property | Description |
|---|---|
| Synonyms | GRC 3886 [1] |
| Target | Phosphodiesterase-4 (PDE4) [1] |
| IC₅₀ for PDE4D3 | 0.5 nM (indicating very high potency) [1] |
| Primary Therapeutic Focus | Inflammatory airway diseases (e.g., COPD, Asthma) [1] [2] |
| Key Pharmacological Action | Inhibition of pulmonary cell infiltration, including eosinophilia and neutrophilia [1] |
PDE4 enzymes break down cyclic adenosine monophosphate (cAMP), a key secondary messenger in cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, which leads to downstream suppression of inflammatory responses [2] [3] [4]. The diagram below illustrates this central anti-inflammatory mechanism of action.
The following table outlines the key stages of this compound's development journey:
| Development Phase | Key Findings / Study Details |
|---|---|
| Preclinical Research | Demonstrated inhibition of pulmonary cell infiltration (eosinophilia and neutrophilia) in animal models, supporting its potential for inflammatory airway diseases [1] [2]. |
| Licensing & Partnerships | Glenmark licensed out this compound to Forest Laboratories (now Allergan) for North America and Teijin Pharma for Japan, indicating external validation of its potential [5] [6]. |
| Phase I Trials | Successfully completed, establishing a preliminary safety and tolerability profile in humans [5] [6]. |
| Phase II Trial (NCT00671073) | A 14-week, randomized, placebo-controlled, dose-ranging study to assess the efficacy and safety of this compound in 427 patients with COPD. The study was completed, but no results have been made public [7]. |
This compound was one of several PDE4 inhibitors developed for inflammatory conditions. Roflumilast was the first PDE4 inhibitor approved for severe COPD, while others like cilomilast faced development challenges, often due to class-related side effects such as gastrointestinal disturbances [2] [3]. A 2022 review noted this compound as an investigational oral PDE4 inhibitor that had been studied in inflammatory airway diseases [2].
Based on available information, this compound appears to be stalled in development. The Phase II trial registered under NCT00671073 was completed, but no findings have been posted, and there have been no reports of further clinical advancement since then [7].
The table below summarizes the key physical property and storage information for Oglemilast:
| Property | Specification / Value |
|---|---|
| Molecular Weight | 516.30 g/mol [1] [2] |
| Solubility in DMSO | 4 mg/mL (7.75 mM) [1] [2] |
| Preparation Note | Requires ultrasonic treatment; use newly opened, hygroscopic DMSO [1] [2] |
| Storage Condition | Expected Stability / Duration |
|---|---|
| Powder (as supplied) | -20°C for 3 years [1] [2] [3] |
| Powder (as supplied) | 4°C for 2 years [1] [2] |
| DMSO Stock Solution | -80°C for 2 years [1] [2] |
| DMSO Stock Solution | -20°C for 1 year [1] [2] |
Based on the search results, here are methodologies for handling this compound in a research setting.
For in vitro assays, you can prepare a 4 mg/mL stock solution directly in DMSO [1] [2].
For animal studies, one referenced protocol suggests using a corn oil mixture to administer the compound [1] [2].
The following diagram outlines the key decision points and steps for handling this compound in the laboratory, from storage to application.
This workflow maps the handling of this compound from storage to experimental use.
The table below summarizes the key quantitative data for this compound's inhibitory activity:
| Target | IC₅₀ Value | Assay Type | Biological Context |
|---|---|---|---|
| PDE4D3 | 0.5 nM [1] | In vitro enzyme inhibition | Recombinant enzyme activity [1] |
| PDE4D3 Reporter Cell Line | 4.4 nM (EC₅₀) [1] | Cellular assay | Functional activity in a cellular system [1] |
| PDE4B1 Reporter Cell Line | 11.4 nM (EC₅₀) [1] | Cellular assay | Functional activity in a cellular system [1] |
The following section outlines general methodologies for evaluating PDE4 inhibitors like this compound, based on standard approaches in the field.
This protocol measures the direct inhibition of the PDE4D3 enzyme.
This protocol assesses the functional consequences of PDE4 inhibition in a whole-cell system.
The following diagrams, created using Graphviz, illustrate the role of PDE4D3 in cellular signaling and the workflow for assessing this compound's activity.
This diagram shows the key components of the cAMP signaling pathway regulated by PDE4D3 and how this compound exerts its effect.
This diagram outlines the logical flow of experiments to characterize this compound, from in vitro screening to in vivo validation.
Oglemilast (also known as GRC 3886) is a potent, orally active phosphodiesterase-4 (PDE4) inhibitor investigated for treating inflammatory airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma [1] [2]. Its primary mechanism involves the selective inhibition of the PDE4 enzyme, particularly the PDE4D3 isoform, with a notably low half-maximal inhibitory concentration (IC50) of 0.5 nM [1] [2]. By inhibiting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the activity of immune and inflammatory cells, leading to a broad anti-inflammatory effect [3] [4].
A key manifestation of this anti-inflammatory activity is the suppression of pulmonary cell infiltration, including eosinophils and neutrophils, which are central effector cells in the inflammation seen in asthma and COPD [1]. The following notes and protocols detail the experimental approach for evaluating this critical pharmacological activity of this compound in a pre-clinical setting.
Table 1: Key biochemical and pharmacological properties of this compound.
| Parameter | Value / Description | Source |
|---|---|---|
| CAS Number | 778576-62-8 | [1] [5] [2] |
| Molecular Formula | C₂₀H₁₃Cl₂F₂N₃O₅S | [1] [5] |
| Molecular Weight | 516.3 g/mol | [1] [5] [2] |
| Primary Target | Phosphodiesterase-4 (PDE4) | [1] [2] |
| IC50 for PDE4D3 | 0.5 nM | [1] [2] |
| Reported EC50 (PDE4B1) | 11.4 nM | [1] |
| Reported EC50 (PDE4D3) | 4.4 nM | [1] |
| Primary Bioactivity | Suppresses pulmonary cell infiltration (eosinophilia and neutrophilia) | [1] [2] |
The anti-inflammatory effects of PDE4 inhibitors like this compound provide the foundation for its impact on cell infiltration. The diagram below outlines the core signaling pathway.
PDE4 is the major cAMP-degrading enzyme in immune cells. Inhibition by this compound elevates cAMP levels, activating protein kinase A (PKA) and subsequent downstream effects, which include suppression of pro-inflammatory transcription factors like Nuclear Factor kappa B (NF-κB) [3] [4]. This suppresses the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key drivers of leukocyte recruitment into the lungs [3]. Other PDE4 inhibitors, such as rolipram and roflumilast, have been shown to inhibit NF-κB and p38 MAPK signaling, reducing TNF-α production and thereby mitigating inflammation [3].
This protocol outlines the procedure for assessing this compound's efficacy in suppressing inflammatory cell infiltration into the lungs in a lipopolysaccharide (LPS)-challenged rodent model.
The overall workflow for the in vivo assay is summarized in the following diagram.
This supplemental in vitro protocol assesses the immunomodulatory effect of this compound relevant to its anti-infiltration activity.
Table 2: Summary of expected results from this compound assays.
| Assay Type | Reported this compound Activity | Key Metric |
|---|---|---|
| Enzyme Inhibition | Potent inhibition of PDE4 | IC50 = 0.5 nM (PDE4D3) [1] [2] |
| In Vitro Whole Blood | Inhibition of TNF-α production | IC50 = 190 nM [5] |
| In Vivo Rat Model | Inhibition of LPS-induced pulmonary neutrophilia | ID50 = 1.45 mg/kg (oral) [5] |
| Emetic Potential | Improved side-effect profile | No emesis in ferrets at 100 mg/kg [5] |
The following diagram illustrates the core mechanism by which Oglemilast suppresses inflammation, centered on the elevation of cAMP levels within immune cells.
PDE4 is the primary enzyme responsible for degrading cAMP in inflammatory cells [1] [2]. Elevated cAMP levels mediate a network of anti-inflammatory and immunomodulatory responses, ultimately leading to reduced activation and tissue infiltration of key immune cells like neutrophils and eosinophils [1] [2].
The high potency of this compound is demonstrated by its half-maximal inhibitory concentration (IC₅₀) values against different PDE4 enzyme subtypes, as shown in the table below.
Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound [3] [4] [5]
| PDE4 Isoform | Reported IC₅₀ Value |
|---|---|
| PDE4D3 | 0.5 nM |
| PDE4B1 | 11.4 nM |
The sub-nanomolar potency against the PDE4D3 subtype suggests that this compound's therapeutic effects may be particularly mediated through the inhibition of this variant [3].
In vivo studies provide direct evidence for this compound's efficacy. The compound has been shown to suppress pulmonary cell infiltration, including eosinophilia and neutrophilia, in animal models [3] [4] [5]. This indicates that the anti-inflammatory mechanism observed at the cellular level functionally translates to a reduction of pathological immune cell accumulation in lung tissue.
This protocol is used to determine the IC₅₀ of this compound against specific PDE4 isoforms [3] [5].
This protocol assesses the efficacy of this compound in suppressing eosinophil and neutrophil infiltration into the lungs [3] [4] [5].
The following diagram integrates the molecular mechanism with a typical in vivo experimental workflow to provide a comprehensive overview from cellular action to efficacy readout.
This compound represents the ongoing pursuit of PDE4 inhibitors with an improved therapeutic index. Its high potency and oral activity make it a valuable candidate for treating inflammatory airway diseases like COPD and asthma [3] [1]. Future research may focus on optimizing the compound's selectivity for specific PDE4 subtypes (e.g., PDE4B over PDE4D) to enhance efficacy while minimizing side effects commonly associated with this drug class, such as nausea and emesis [1] [2].
| Property | Value / Description | Source |
|---|---|---|
| CAS Number | 778576-62-8 | [1] [2] [3] |
| Molecular Formula | C₂₀H₁₃Cl₂F₂N₃O₅S | [1] [2] [4] |
| Molecular Weight | 516.30 g/mol | [1] [2] [3] |
| Purity | ≥98% - 99.97% | [1] [2] [5] |
| Appearance | Light yellow to khaki solid powder | [1] [2] |
| Solubility in DMSO | ~4 mg/mL (~7.75 mM) | [1] [2] [3] |
This protocol outlines the procedure for preparing a 10 mM this compound stock solution in DMSO, based on supplier-recommended practices [1] [2].
The following diagram summarizes the entire process from preparation to application in cell-based assays, highlighting key quality control checkpoints.
This compound is a phosphodiesterase-4 (PDE4) inhibitor that was investigated in clinical trials for inflammatory diseases [1]. PDE4 enzymes break down cyclic AMP (cAMP), a key second messenger that regulates inflammation [2]. Inhibiting PDE4 increases intracellular cAMP levels, leading to downstream effects that suppress the production of various inflammatory cytokines [1] [3].
Research suggests that targeting the PDE4B subtype may be particularly relevant for inflammatory diseases, as it is a major cAMP-metabolizing enzyme in inflammatory cells and its inhibition is associated with fewer side effects compared to other subtypes like PDE4D [1] [3]. The table below summarizes the role of PDE4 and the rationale for its inhibition.
| Aspect | Description | Therapeutic Rationale for Inhibition |
|---|---|---|
| Primary Function | Hydrolyzes cyclic AMP (cAMP) to AMP [2]. | Increases intracellular cAMP levels [2]. |
| Key Subtype | PDE4B [1] [3]. | Lower potential for side effects compared to PDE4D; major metabolizer in inflammatory cells [1] [3]. |
| Role in Inflammation | Regulates production of pro-inflammatory cytokines (e.g., TNF-α, ILs); linked to NF-κB signaling [1] [3]. | Suppresses inflammatory cytokine production; modulates immune cell function (e.g., macrophages, T-cells) [1] [3]. |
| Associated Inflammatory Mediators | NF-κB, TNF-α, IL-23, IL-17, IL-6, IL-12 [1]. | Broader anti-inflammatory effect across multiple pathways [1]. |
Although specific this compound model data was not found, established animal models for evaluating PDE4 inhibitors in airway disease are documented. The following table compares two common allergen-induced models.
| Model Characteristic | House Dust Mite (HDM) Model | Ovalbumin (OVA) Model |
|---|---|---|
| Allergen Type | Natural, complex mixture of allergenic proteins (e.g., Der p 1, Der p 2) [4]. | Purified, conventional food-derived model antigen [4]. |
| Clinical Relevance | High; mimics human aeroallergen exposure and key pathologies like epithelial barrier disruption [4] [5]. | Low; not a relevant human aeroallergen [4]. |
| Sensitization Requirement | Can sensitize animals through airway exposure without adjuvants [4]. | Requires adjuvants (e.g., Alum) for effective sensitization [4]. |
| Inflammation Profile | Robust eosinophilic inflammation and Th2 immune response (elevated IL-4, IL-5, IL-13) [4] [5]. | Typically induces milder eosinophilic inflammation; may require repeated challenges for robust response [4]. |
| Key Readouts | Lung eosinophil count in BALF, serum IgE, airway hyperresponsiveness (AHR), mucus hypersecretion [4] [5]. | Lung eosinophil count in BALF, serum IgE, histopathology of lung tissue [4]. |
Other models mentioned in the search results include a shrimp tropomyosin (ST) model, which can induce a potent Th2 response similar to HDM [4], and a papain and tobacco smoke co-exposure model used to study complex conditions like asthma-COPD overlap (ACO) [6].
Based on the general principles from the search results, the diagram below outlines a potential workflow for evaluating a compound like this compound in an animal model of allergic airway inflammation.
When designing a study based on the workflow above, here are critical parameters and endpoints to consider, derived from the analyzed models [4] [5].
To build upon this foundation, you might consider investigating the following, which were highlighted in the search results as active areas of research:
This document synthesizes a protocol for evaluating a PDE4 inhibitor like this compound by integrating established methodologies from recent scientific literature on allergic airway disease models. The core approach involves sensitizing and challenging mice with a clinically relevant allergen like HDM, administering the compound, and analyzing inflammation through cellular, molecular, and functional readouts.
Important Disclaimer: This is a generalized framework for research purposes only. Specific details such as the exact dosage, formulation, and dosing schedule for this compound were not found in the search results and must be determined from primary literature or through empirical optimization. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and follow national and institutional guidelines for the humane care and use of laboratory animals.
Phosphodiesterase-4 (PDE4) is a critical intracellular enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), thereby regulating numerous cellular signaling pathways [1] [2]. As the largest of the 11 PDE families, PDE4 comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) with approximately 25 different isoforms generated through alternative splicing [1] [3]. The distribution of these subtypes varies significantly across tissues: PDE4A is highly expressed in the brain and specific peripheral tissues, PDE4B is predominant in immune cells and brain, PDE4C shows minimal expression across tissues, and PDE4D is highest in bladder, muscle, and cardiovascular tissues [4].
The therapeutic interest in PDE4 inhibitors stems from their ability to elevate intracellular cAMP levels, which subsequently modulates immune cell functions, reduces pro-inflammatory cytokine production, and enhances anti-inflammatory mediators [3] [2]. This mechanism has proven valuable across multiple therapeutic areas, with approved PDE4 inhibitors including roflumilast for COPD, apremilast for psoriatic arthritis, and crisaborole for atopic dermatitis [4] [2]. Current research focuses on developing subtype-selective inhibitors to enhance efficacy while minimizing side effects, particularly targeting PDE4B for inflammation and avoiding PDE4D to reduce emetic responses [5] [6] [3].
The diagram below outlines a comprehensive workflow for PDE4 inhibitor screening and characterization:
Purpose: To identify potential PDE4 inhibitors from large chemical libraries using structure-based pharmacophore models [7] [5].
Procedure:
Validation: Use known PDE4 inhibitors (e.g., rolipram, roflumilast) as positive controls to validate screening performance.
Purpose: To predict binding modes and affinities of virtual screening hits [7] [5].
Procedure:
Purpose: To determine inhibitory potency (IC₅₀) of compounds against purified PDE4 enzyme [8].
Procedure:
Data Analysis: Calculate % inhibition relative to controls. Determine IC₅₀ values using nonlinear regression of concentration-response data.
Purpose: High-throughput screening of compound libraries using scintillation proximity assay (SPA) [9].
Procedure:
Purpose: To evaluate cellular activity and membrane permeability of PDE4 inhibitors in a physiological context [8].
Procedure:
Mechanism: PDE4 inhibition increases intracellular cAMP, which opens co-expressed CNG channels, causing cation influx and membrane depolarization detected by the membrane potential-sensitive dye [8].
Purpose: To assess functional consequences of PDE4 inhibition on inflammatory responses.
Procedure:
Purpose: To evaluate binding stability and selectivity of PDE4 inhibitors, particularly for subtype-selective compounds [7] [5].
Procedure:
Purpose: To quantitatively estimate binding affinities of PDE4 inhibitors [7].
Procedure:
Table 1: Biochemical Assay Conditions for PDE4 Inhibition Studies
| Parameter | IMAP Format [8] | SPA Format [9] | Cell-Based [8] |
|---|---|---|---|
| Enzyme Concentration | 0.05 ng/μL | Not specified | Endogenous (cell-based) |
| Substrate Concentration | 200 nM cAMP | ³H-cAMP (specific activity not provided) | Endogenous production |
| Buffer Composition | 10 mM Tris pH 7.2, 10 mM MgCl₂, 1 mM DTT, 0.05% NaN₃, 0.15% BSA | Not specified | DMEM + 2% FBS |
| Incubation Time | 40 minutes | 60 minutes | 30 minutes post-compound |
| Detection Method | Fluorescence polarization | Scintillation counting | Fluorescence (membrane potential) |
| Throughput | 1536-well format | 384-well format | 1536-well format |
Table 2: Key Parameters for Computational PDE4 Studies
| Parameter | Virtual Screening [7] | Molecular Docking [7] | MD Simulations [7] |
|---|---|---|---|
| Software | Phase, Epik | Glide, Maestro | Desmond |
| Force Field | N/A | OPLS2005 | OPLS_2005 |
| Grid Coordinates | N/A | X=24.03, Y=2.80, Z=-25.75 | N/A |
| Simulation Time | N/A | N/A | 100 ns |
| Solvation Model | N/A | N/A | TIP3P |
| Temperature/Pressure | N/A | N/A | 300 K, 1 atm |
The diagram below illustrates the molecular mechanism of PDE4 in cAMP signaling and the effects of its inhibition:
Low Signal in Cell-Based Assays: Ensure proper cell viability and expression of CNG channel. Optimize cell density and dye loading conditions. Validate system with known PDE4 inhibitors like RO20-1724 [8].
High Variability in Biochemical Assays: Freshly prepare cAMP substrate solutions. Ensure consistent enzyme handling and avoid repeated freeze-thaw cycles. Include robust positive and negative controls in each plate [8].
Poor Correlation Between Biochemical and Cellular Activity: Assess compound permeability using parallel artificial membrane permeability assays. Consider prodrug strategies or formulation approaches for compounds with good target affinity but poor cellular penetration [8].
Lack of Selectivity Between PDE4 Subtypes: Focus on regions of structural difference between subtypes. Utilize molecular dynamics to understand binding stability differences. Consider allosteric inhibitors for improved selectivity profiles [5] [6].
Crystallization Challenges for Structure-Based Design: Optimize protein construct design (often catalytic domain only). Include bound inhibitors to stabilize conformation. Consider co-crystallization with optimized inhibitors like those described in recent structural studies [9].
Recent research has expanded the potential applications of PDE4 inhibitors beyond traditional inflammatory diseases. Selective PDE4B inhibitors are showing promise in ischemic stroke models, where prophylactic administration significantly reduced lesion size and neutrophil infiltration, suggesting potential for patients at risk of recurrent stroke [10]. In neurodegenerative disorders, brain-penetrating PDE4 inhibitors like zatolmilast are being investigated as cognitive enhancers and for their neuroprotective effects [3].
The development of PDE4B/D-selective inhibitors represents the next generation of therapeutics, with compounds like nerandomilast, zatolmilast, orismilast, and PF-07038124 currently in late-stage clinical trials [3]. These selective inhibitors target the short isoforms PDE4B2 and PDE4D1/D2, which are critically upregulated in activated immune cells, potentially offering enhanced efficacy with reduced side effects compared to pan-PDE4 inhibitors [3].
The table below summarizes the key biochemical and cellular activity data for this compound, which should serve as a starting point for determining your treatment concentrations.
| Assay Type | Description / Cell Line | Reported Value (IC₅₀ / EC₅₀) | Citations |
|---|---|---|---|
| Biochemical Assay | PDE4D3 Enzyme Inhibition | IC₅₀ = 0.5 nM | [1] [2] |
| Biochemical Assay | PDE4 Enzyme Inhibition (Overall) | IC₅₀ = 1.4 nM | [3] |
| Biochemical Assay | PDE4B Enzyme Inhibition | IC₅₀ = 2.5 nM | [3] |
| Biochemical Assay | PDE4D Enzyme Inhibition | IC₅₀ = 1.7 nM | [3] |
| Cell-Based Assay | PDE4B1 Reporter Cell Line | EC₅₀ = 11.4 nM | [1] [2] |
| Cell-Based Assay | PDE4D3 Reporter Cell Line | EC₅₀ = 4.4 nM | [1] [2] |
| Cell-Based Assay | Human Whole Blood (LPS-induced TNFα inhibition) | IC₅₀ = 190 nM | [3] |
Here is a detailed protocol for preparing this compound stock solutions and applying them to cell cultures.
Understanding this compound's mechanism will help you design and interpret your experiments effectively. The following diagram illustrates its action and a typical experimental workflow.
Q1: What is the difference between 'solubility' and 'dissolution'?
Q2: Why is poor aqueous solubility a major problem in drug development?
Q3: How are drugs classified based on solubility?
| BCS Class | Solubility | Permeability | Example Drug Molecules | | :--- | :--- | :--- | :--- | | Class I | High | High | Mefloquine HCl, Quinine sulfate [1] | | Class II | Low | High | Ibuprofen, Nifedipine, Carbamazepine [1] | | Class III | High | Low | Amoxicillin, Fluconazole [1] | | Class IV | Low | Low | Acetazolamide, Doxycycline [1] |
Q4: What key factors affect a drug's solubility?
The following table summarizes common challenges and strategies derived from general principles of handling poorly soluble drugs.
| Problem/Symptom | Possible Root Cause | Recommended Solution & Strategies |
|---|
| Low Apparent Solubility | High crystal lattice energy; hydrophobic molecular structure. | - Chemical Modification: Investigate salt formation or create co-crystals [1].
Choosing the right type of solubility test is critical at different stages of drug development [4].
For a systematic approach to improving the solubility of a challenging compound like oglemilast, follow the decision tree below. This workflow synthesizes strategies from the search results.
Research on olmesartan medoxomil demonstrates a protocol for using PEG-400, which could be applied to this compound [3].
Q1: What is the recommended storage condition for this compound powder? this compound (HY-15178) should be stored as a powder at -20°C, where it remains stable for 3 years. When stored at 4°C, the stability is reduced to 2 years [1].
Q2: How should I prepare and store a stock solution of this compound? It is recommended to prepare stock solutions in DMSO [1].
Q3: What is a common issue when working with this compound in DMSO, and how can I avoid it? A frequent problem is the inaccurate concentration of the stock solution due to the use of hydrated DMSO. DMSO is hygroscopic and will absorb water from the atmosphere over time. This water content can prevent the compound from dissolving properly or lead to precipitation, resulting in a lower effective concentration. Prevent this by using fresh, anhydrous DMSO from a newly opened, sealed container [1].
Q4: My this compound solution has precipitated. What should I do? Precipitation can occur if the solution has been subjected to freeze-thaw cycles, stored incorrectly, or prepared with compromised DMSO.
The flowchart below outlines a systematic approach to troubleshoot the common problem of "Unexpectedly low biological activity in assays," which can often be traced back to solution stability and handling issues.
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for use in in vitro assays.
Materials:
Procedure:
The table below summarizes the key chemical and biological data for this compound found in the search results.
| Parameter | Value / Description | Source / Context |
|---|---|---|
| Synonyms | GRC 3886 | [1] |
| CAS Number | 778576-62-8 | [1] |
| Molecular Weight | 516.30 g/mol | [1] |
| Molecular Formula | C₂₀H₁₃Cl₂F₂N₃O₅S | [1] |
| Primary Target | Phosphodiesterase-4 (PDE4) | [1] [2] [3] |
| IC₅₀ (PDE4D3) | 0.5 nM | [1] |
| EC₅₀ (PDE4B1) | 11.4 nM (Reporter Cell Line) | [1] |
| EC₅₀ (PDE4D3) | 4.4 nM (Reporter Cell Line) | [1] |
| Solubility in DMSO | ≥ 4 mg/mL (7.75 mM) | [1] |
It is important to note the specific stability data that is not available in the current search results:
What are the main biological barriers to this compound's oral absorption? The primary barriers are a coordinated defense system in the intestinal epithelium involving the efflux transporter P-glycoprotein (P-gp) and the metabolizing enzyme CYP3A4 [1]. These two proteins have overlapping substrate specificities and work together to significantly limit the systemic exposure of many drugs, a category which likely includes this compound [2] [1].
How do P-gp and CYP3A4 work together to reduce permeability? They function synergistically. P-gp effluxes substrates back into the gut lumen, and because of its location, it can repeatedly cycle the same drug molecule past the CYP3A4 enzymes embedded in the enterocyte, increasing the window for metabolism and drastically reducing the amount of intact drug that is absorbed [2] [1].
What in vitro models are best for studying these interactions? Standard models like Caco-2 or MDCK-WT may have limited expression of CYP3A4. A more robust model is the transfected MDCK cell line simultaneously expressing human P-gp and CYP3A4 (MMC) [2]. This model effectively replicates the combined efflux and metabolic barrier, as demonstrated in studies with cortisol, where transport was significantly lower and metabolite formation was higher in the MMC line compared to controls [2].
What formulation strategies can improve this compound's permeability? Advanced drug delivery systems that incorporate P-gp inhibitory excipients can bypass these barriers. The table below summarizes key strategies.
| Strategy | Mechanism of Action | Example Formulations |
|---|---|---|
| Lipid-Based Nanoparticles | Enhance solubilization; inhibit P-gp; promote lymphatic transport [3]. | Solid Lipid Nanoparticles (SLNs), Nanoemulsions [4]. |
| Polymeric Nanocarriers | Protect drug; modulate efflux transporters; enable sustained release [3]. | Polymeric Nanoparticles, Dendrimers, Micelles [4]. |
| Pharmaceuticaly Inert Excipients | Non-absorbed, safe inhibitors that block P-gp activity directly [4]. | Various polymers, surfactants, and lipids used in the above systems [4]. |
Here are detailed methodologies to identify and confirm the specific permeability challenges with your compound.
This protocol uses the transfected MDCK-MDR1 (P-gp+) cell line to isolate the efflux component [2].
This protocol uses the dual-transfected MMC cell line to study the synergistic effect of P-gp and CYP3A4 [2].
The following diagram illustrates the coordinated barrier mechanism that limits the permeability of substrates like this compound.
Diagram 1: The Coordinated Intestinal Barrier. This illustrates how P-gp and CYP3A4 work in synergy to limit the absorption of intact this compound.
The workflow below outlines the key experimental steps for systematically diagnosing permeability issues.
Diagram 2: Experimental Workflow for Diagnosing Permeability Challenges. This step-by-step process helps identify the specific mechanisms limiting this compound's absorption.
This guide addresses common issues that can introduce variability into your experiments, along with recommended solutions.
FAQ 1: My experimental results are inconsistent between runs. What should I check first?
FAQ 2: I don't know how many replicates to use. What is a good starting point?
| Experimental Goal | Expected Fold Change | Expected Experimental Variation (%CV) | Recommended Minimum Biological Replicates |
|---|---|---|---|
| Research / Screening Assay | Large (e.g., 10-fold) | Low (e.g., 25%) | 3 [1] |
| Research / Screening Assay | Small (e.g., 1.5-fold) | High (e.g., 75%) | ~38 [1] |
| No prior variability data | Unknown | Unknown | 3 biological + 2-3 technical replicates [1] |
FAQ 3: The largest source of variability in my experiment is from the biological samples themselves. How can I manage this?
The following diagram illustrates the decision process for planning your experiments to minimize variability, integrating the troubleshooting advice above.
Understanding the types of variability is crucial for controlling them. Here is a structured overview.
| Source of Variability | Description | Impact | Control Methods |
|---|---|---|---|
| Biological Variation | Natural variation between biological subjects (e.g., genetic, metabolic) [1]. | High | Use sufficient biological replicates; consider sample mixing to normalize inter-individual differences [2]. |
| Process Variation | Variability from the experimental procedure itself [1]. | Medium | Use technical replicates; follow SOPs strictly; calibrate equipment. |
| ∙ Random Variation | Unpredictable, natural errors (e.g., minor pipetting inaccuracies) [1]. | Low-Medium | Careful technique; accurate measurements; replicate critical steps. |
| ∙ Systemic Variation | Biased errors affecting the whole process (e.g., out-of-calibration equipment, temperature fluctuations) [1]. | High | Regular equipment maintenance; control environmental conditions; use randomization. |
| System Variation | Variability introduced by the measurement instruments [1]. | Low-Medium | Regular calibration; use validated and maintained equipment. |
I hope this technical support center provides a solid foundation for designing robust experiments with Oglemilast.
Metabolite interference occurs when a drug's metabolites disrupt the accurate quantification of the parent drug in analytical systems like LC-ESI-MS, leading to potentially unreliable data [1].
The table below summarizes the core mechanisms and factors involved.
| Mechanism | Description | Key Influencing Factors |
|---|---|---|
| Ionization Suppression/Enhancement | Co-eluting metabolites alter ionization efficiency of the analyte in the ESI source [1]. | Structural similarity; concentration ratios; LC-MS interface conditions (voltage, temperature); mobile phase composition [1]. |
| Isobaric Interference | Metabolites with same mass-to-charge ratio (m/z) as parent drug cause signal overlap [2]. | Presence of bromine/chlorine atoms (generating [M-2] species); inadequate chromatographic separation; insufficient MS/MS selectivity [2]. |
Based on general principles of bioanalysis, the following workflow can guide your investigation. You will need to validate and adapt these steps for Oglemilast specifically.
The diagram below outlines a logical sequence for identifying and resolving metabolite interference.
First, establish whether interference is present.
Choose one or a combination of the following strategies.
| Strategy | Description | Application Notes |
|---|---|---|
| Chromatographic Separation | Modify LC method to resolve parent drug from interfering metabolites [1]. | Increases analysis time but is a definitive solution if baseline separation is achieved. |
| MS/MS Optimization | Select a different, more specific MRM transition [1] [2]. | A practical solution that avoids longer run times; requires investigation of alternative fragment ions. |
| Sample Dilution | Diluting the sample can reduce concentration of interferent below threshold for causing suppression/enhancement [1]. | Simple but may not be viable if analyte concentration is near the lower limit of quantification (LLOQ). |
| Stable Isotope-Labeled IS | Use a deuterated this compound as Internal Standard; co-elutes with analyte and corrects for ionization effects [1] [3]. | Considered the gold standard for compensating matrix effects, but requires synthesis of a specialized IS. |
Q1: Why might my calibration curves for this compound show unexpected non-linearity? This can be a direct result of signal interference from metabolites. As the concentration of the analyte changes, the ratio of analyte to metabolite also changes, leading to a non-linear and variable ion suppression or enhancement effect [1].
Q2: My method validation passed using quality control (QC) samples, but I see issues with study samples. Why? This is a classic sign of metabolite interference. QC samples are typically prepared using the parent compound in a clean matrix and do not contain the metabolites generated in vivo. The interference only appears in incurred samples from dosed subjects, which contain the full profile of metabolites [1] [2].
Q3: What is the most robust long-term solution for a high-throughput lab? While chromatographic separation is effective, optimizing the MS/MS detection to use a more specific MRM transition or employing a stable isotope-labeled internal standard are often the most robust strategies for maintaining both data quality and analytical speed [1].
Why is PDE4 Subtype Selectivity Important?
How is Oglemilast Characterized? While the search results do not provide specific selectivity data for this compound, it is recognized in the literature as a PDE4 inhibitor that has entered clinical trials [2]. You will likely need to profile it against a panel of PDE4 subtypes to establish its own selectivity fingerprint.
The table below summarizes the selectivity profiles of several key PDE4 inhibitors for reference.
| Inhibitor | Reported Selectivity | Key Clinical/Experimental Notes |
|---|---|---|
| This compound | PDE4 inhibitor (specific subtype selectivity not detailed in results) [2] | Entered clinical trials for inflammatory conditions [2]. |
| Roflumilast | Pan-PDE4 inhibitor (no major subtype selectivity) [1] | Approved for COPD; side effects include nausea and diarrhea [3] [4]. |
| Apremilast | Pan-PDE4 inhibitor (no major subtype selectivity) [1] | Approved for psoriatic arthritis; efficacy is considered limited [1]. |
| A33 | Selective PDE4B inhibitor (IC₅₀ = 27 nM) [5] | Used in preclinical research; demonstrates the feasibility of subtype-selective inhibition [5]. |
| Rolipram | Pan-PDE4 inhibitor (binds conserved glutamine) [6] | Prototypical inhibitor; severe side effects limited its clinical use [7] [4]. |
This foundational protocol measures a compound's potency against different PDE enzymes.
Workflow:
Detailed Methodology:
[³H]-cAMP as substrate; test compound (this compound); reference inhibitors (e.g., Rolipram); scintillation proximity beads or charcoal for separation; scintillation counter.[³H]-cAMP [6].[³H]-AMP) from the unreacted [³H]-cAMP using a method like charcoal adsorption or scintillation proximity assays [6].[³H]-AMP product using a scintillation counter.This protocol confirms that the inhibitor engages its target in a physiologically relevant cellular context.
Workflow:
Detailed Methodology:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High IC₅₀ in enzymatic assay | Low binding affinity for the target. | Analyze the binding mode via molecular docking; synthesize analogs targeting key anchor points (metal site, glutamine, water network) [3]. |
| Poor selectivity between PDE4B/D | Compound scaffold lacks discriminatory elements. | Use structural data to design analogs that exploit subtle differences in the Q1/Q2 pockets of PDE4B vs. PDE4D [6] [1]. |
| Strong cellular activity but no cAMP elevation | The compound may work through an off-target, non-PDE4 mechanism. | Counter-screen against a broad panel of kinases, GPCRs, and other PDE families to identify off-target effects. |
| Cytotoxicity at effective concentrations | The compound has off-target toxic effects. | Run a standard cell viability assay (e.g., MTT) in parallel with your functional assays to determine a selectivity index. |
For targeted therapies like PDE4 inhibitors, the field has moved beyond the traditional "Maximum Tolerated Dose" (MTD) approach. The current focus, emphasized by regulatory initiatives like the FDA's Project Optimus, is on finding the Optimal Biological Dose (OBD) that offers the best balance between efficacy and tolerability [1] [2].
The following workflow outlines the key stages and considerations in this modern, integrated approach to dose optimization:
While specific data on Oglemilast is limited, the table below summarizes key information on other PDE4 inhibitors to provide a relevant pharmacological context [3] [4] [5].
| Drug Name | Primary Indication | Key Development & Dosing Insight |
|---|---|---|
| Roflumilast | COPD [4] | Once-daily oral dosing; demonstrates that potent PDE4 inhibition is viable for chronic use with manageable side effects. |
| Apremilast | Psoriatic Arthritis [3] [5] | Used as a reference ligand in computational studies for new PDE4B inhibitors; its development informed target exposure levels [3]. |
| Cilomilast | COPD (Development halted) | Associated with gastrointestinal side effects (emesis, nausea), partly attributed to its greater selectivity for the PDE4D subtype [4]. |
For researchers characterizing a compound like this compound, the following methodologies are central to generating a robust dose-response curve.
Scenario: A clear Maximum Tolerated Dose (MTD) is not reached, and no strong dose-toxicity relationship is observed, making dose selection difficult.
Solution: Shift focus from MTD to Optimal Biological Dose (OBD). Use exposure-response modeling to identify the dose that provides a high probability of therapeutic response while maintaining an acceptable safety profile, even if it is below the MTD [6].
Scenario: Promising early-phase efficacy data is followed by an unacceptable rate of dose reductions or discontinuations in later-stage trials due to tolerability issues.
Solution: This indicates the initial dose was too high. Re-evaluate data from earlier trials using longitudinal safety analyses and modeling of time-to-toxicity. A lower or adjusted dosing regimen may be required for the registrational trial [1] [2].
This compound (also known as GRC 3886) is an oral phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the treatment of inflammatory airway diseases [1] [2].
Since a standard vehicle for this compound is not specified in the literature, you will need to determine a suitable formulation through experimental testing. The process generally involves the steps below.
1. Determine Physicochemical Properties
2. Select and Prepare Candidate Vehicles
3. Characterize Formulation Compatibility
4. Validate with an In-Vivo Pilot Study
| Problem | Possible Cause | Potential Solution |
|---|---|---|
| Compound precipitation | Poor solvent strength, saturation | Increase cosolvent/surfactant percentage; use a suspension system with homogenization |
| Lack of efficacy | Poor drug release or absorption | Switch to a different solubilizing agent (e.g., different surfactant); consider a lipid-based vehicle |
| Toxicity in vitro/vivo | Vehicle component is cytotoxic or irritating | Reduce concentration of harsh excipients (e.g., DMSO, surfactants); replace with milder alternatives |
| Chemical degradation | Instability at formulation pH or in solution | Adjust pH; use a fresh preparation; use a lyophilized powder reconstituted immediately before use |
For a drug like Oglemilast, which is an investigational phosphodiesterase 4 (PDE4) inhibitor that has undergone clinical trials [1], stability testing follows internationally harmonized standards to ensure quality, safety, and efficacy throughout its shelf life [2] [3].
The International Council for Harmonisation (ICH) guidelines, particularly the ICH Q1A(R2) series, provide the framework for these studies [2] [3]. The core types of stability studies are outlined below [2]:
| Study Type | Purpose | Standard Storage Condition (ICH) | Minimum Data Period at Submission |
|---|---|---|---|
| Long-Term | To determine the drug's shelf life under proposed storage conditions [2]. | 25°C ± 2°C / 60% RH ± 5% RH [2] [4] | 12 months [2] [3] |
| Intermediate | To evaluate the drug when a significant change occurs in accelerated conditions [2]. | 30°C ± 2°C / 65% RH ± 5% RH [2] [3] | 6 months [2] [3] |
| Accelerated | To predict potential changes and identify likely degradation products over a shorter period [2]. | 40°C ± 2°C / 75% RH ± 5% RH [2] [4] | 6 months [2] [3] |
The stability of a drug is monitored through a pre-defined protocol that tests attributes susceptible to change over time. The testing frequency for a long-term study is typically every 3 months during the first year, every 6 months in the second year, and annually thereafter [2] [3]. Key parameters tested include [2] [3] [4]:
The following diagram illustrates the typical workflow for establishing the stability profile of a new drug substance or product:
The table below summarizes the key characteristics of this compound and Roflumilast based on the information gathered.
| Feature | This compound | Roflumilast |
|---|---|---|
| Drug Type | Small molecule [1] | Small molecule [2] [3] |
| Mechanism | PDE4 inhibitor [1] | PDE4 inhibitor [2] [3] |
| Development Status | Discontinued (Phase 2) [1] | Approved for COPD and asthma; approved/investigation for dermatological use (cream/foam) [4] [2] [5] |
| Tested Indications | Exercise-induced asthma, chronic stable asthma, COPD [6] [7] [1] | COPD, asthma, seborrheic dermatitis, atopic dermatitis [4] [2] [5] |
| Representative Efficacy Data | Asthma (Phase 2): Primary outcome was to determine efficacy vs. placebo in preventing exercise-induced asthma after 15 days of treatment [6]. | Seborrheic Dermatitis (Phase 3): 80.4% of patients achieved "clear" or "almost clear" skin after 52 weeks of treatment with foam [4]. Atopic Dermatitis (Phase 3): Significant improvements in itch and body surface area sustained over 52 weeks with cream [5]. | | Administration Route | Oral (tablet) [7] | Oral (tablet) [2] [3]; Topical (cream, foam) [4] [5] |
Both this compound and Roflumilast are potent and selective inhibitors of Phosphodiesterase-4 (PDE4) [1] [3]. The following diagram illustrates the core anti-inflammatory pathway they both target.
This mechanism leads to broad anti-inflammatory effects, including reduced release of TNF-α, IL-6, and other pro-inflammatory mediators, and increased production of anti-inflammatory cytokines like IL-10 [8] [3].
For the clinical trials cited:
The available data highlights critical distinctions for researchers:
Although direct information on oglemilast is unavailable, the search results provide a strong framework for comparing PDE4 inhibitors, focusing on structural binding, potency, and selectivity.
The table below summarizes key comparative data for three well-characterized dermatologic PDE4 inhibitors, which exemplifies the kind of information relevant for a drug development guide.
| Drug Name | IC₅₀ for PDE4 | Potency Relative to Roflumilast | Key Binding Interactions (vs. cAMP) | PDE4 Subtype Selectivity |
|---|---|---|---|---|
| Roflumilast [1] [2] | 0.7 nM | 1x (baseline) | Mimics all 3 anchor points (metal ions, glutamine, water network) [1] [2] | High selectivity for PDE4B/D [1] [2] |
| Apremilast [1] [2] | 0.14 µM | 200-fold weaker | Utilizes 2 anchor points (metal ions, glutamine); lacks water network bond [1] [2] | Information not specified in sources |
| Crisaborole [1] [2] | 0.75 µM | 1,071-fold weaker | Utilizes 1 anchor point (metal ions); lacks glutamine and water network bonds [1] [2] | Information not specified in sources |
| Piclamilast [1] | 0.024 nM | ~29x more potent in vitro | Information not specified in sources | Lower selectivity; inhibits other PDE classes (PDE1/2/3/5/7/10/11) [1] |
The "3-2-1" contact point rule derived from structural studies explains the significant differences in potency highlighted in the table above [1] [2]. The binding affinity and inhibitor potency are determined by how well a drug mimics the natural substrate's (cAMP) interaction with the PDE4 enzyme's active site.
The following diagram illustrates the core mechanism of action of PDE4 inhibitors and the logical relationship between binding affinity and clinical outcomes, based on the described studies.
To objectively compare this compound with other inhibitors, you could consider employing the following experimental protocols, which are reflected in the cited literature:
Since current search results lack data on this compound, I suggest you:
While data on Oglemilast is missing, the search results clarify the selectivity of several key PDE4 inhibitors, which can serve as a reference point. The table below summarizes the available information.
| Inhibitor | PDE4 Subtype Selectivity | Selectivity Against Other PDE Families | Key Clinical Indications |
|---|---|---|---|
| Roflumilast | Pan-PDE4 inhibitor (non-subtype selective) [1] [2] | Selective for PDE4 over other PDE families [3] | Severe COPD, inflammatory dermatoses (topical) [1] [2] |
| Apremilast | Pan-PDE4 inhibitor (non-subtype selective) [2] | Information not specified in results | Psoriatic arthritis, plaque psoriasis [4] [2] |
| Crisaborole | Pan-PDE4 inhibitor (non-subtype selective) [3] | Information not specified in results | Atopic dermatitis (topical) [3] [4] |
| Piclamilast | Potent PDE4 inhibitor [3] | Reduced selectivity: inhibits PDE1, 2, 3, 5, 7, 10, 11 [3] | (Research compound) |
| Ensifentrine | N/A | Dual PDE3/4 inhibitor [1] | COPD [1] |
For a complete comparison guide, detailing the experimental methods used to generate selectivity data is essential. The standard approach involves in vitro enzyme activity assays [2].
Current research is moving beyond pan-PDE4 inhibition towards targeting specific subtypes to enhance efficacy and reduce side effects [2].
The following diagram illustrates the logical pathway from inhibitor design to clinical outcomes, based on subtype selectivity.
This compound (also known as GRC 3886) was investigated as a phosphodiesterase-4 (PDE4) inhibitor for treating inflammatory airway diseases like COPD and asthma [1] [2]. However, its clinical development was discontinued, which may explain the lack of detailed, publicly available potency data from later-stage trials [3].
While specific data for this compound is scarce, the table below summarizes the common types of assays used to evaluate the potency of PDE4 inhibitors like this compound during drug discovery.
| Assay Type | Description | Key Measurable Outcomes | Typical Use in Drug Development |
|---|---|---|---|
| Biochemical Enzyme Assay [4] [5] | Uses purified recombinant PDE4 enzyme (e.g., PDE4B1) to measure direct inhibition of cAMP hydrolysis. | IC50: Concentration of inhibitor that reduces enzyme activity by 50%. Ki: Inhibition constant. | Initial high-throughput screening and profiling of compound potency against the direct target. |
| Cell-Based Functional Assay [4] | Uses cells (e.g., HEK-293) engineered to co-express a cAMP biosensor and a driving force for cAMP production. | IC50: Functional inhibition in a cellular context. Assesses cell membrane permeability and intracellular activity. | Secondary screening to confirm activity in a more physiologically relevant system. |
| Relative Potency (%RP) Bioassay [6] | Compares the dose-response of a test sample to a reference standard to determine relative biological activity. | % Relative Potency (%RP): The calculated potency of the test sample relative to the standard. | Critical for lot-release testing and stability monitoring of biologics; may be used for standardized comparison between compounds. |
For a compound like this compound, the experimental pathway would typically follow these stages, moving from simple to complex systems:
The following diagram illustrates the core mechanism of how PDE4 inhibitors work, which is the basis for the assays described.
The table below summarizes the safety profiles of several PDE4 inhibitors for which data is available, based on clinical trials and post-marketing observations [1] [2] [3].
| Inhibitor (Route) | Approved Indications (Examples) | Common Class-Related Adverse Events (Incidence, if available) | Notes on Safety Profile |
|---|---|---|---|
| Roflumilast (Oral) | Severe COPD [2] [3] | Diarrhea, Nausea, Headache, Weight Loss [2] [3] | Gastrointestinal (GI) AEs are dose-dependent and may improve over time [2]. |
| Apremilast (Oral) | Psoriatic arthritis, Plaque psoriasis [2] [3] | Diarrhea (7.7%), Nausea (8.9%), Headache (5.9%) [2] | GI AEs often occur early, with management strategies including dose titration [2]. |
| Crisaborole (Topical) | Atopic Dermatitis [2] [3] | Application site pain (4.4%) [2] | Minimal systemic absorption; avoids GI AEs associated with oral formulations [2]. |
| Rolipram (Oral) | Not approved (investigational) [2] | Nausea, Vomiting, Headache [2] | First-generation inhibitor; narrow therapeutic window limited its clinical use [2]. |
| Oglemilast (Oral) | Investigated for asthma [4] | Data not publicly available [4] | A Phase 2 trial for exercise-induced asthma was completed, but no results have been published [4]. |
The safety and tolerability data for these inhibitors are primarily gathered from randomized, double-blind, placebo-controlled clinical trials, which represent the gold standard for evaluating drug profiles.
The therapeutic and adverse effects of PDE4 inhibitors are primarily driven by elevated cAMP levels in different tissues. Research suggests that inhibition of the PDE4D subtype is particularly linked to gastrointestinal side effects like nausea and vomiting [5] [6]. The following diagram illustrates the primary mechanism and tissue-specific outcomes.
The primary challenge in developing PDE4 inhibitors has been their narrow therapeutic index. Several strategies have been employed to mitigate side effects while maintaining efficacy [2] [5] [6]:
The table below summarizes the information I found for Oglemilast and other PDE4 inhibitors, which is primarily related to enzyme inhibition potency (IC₅₀ values) rather than binding affinity (Kd) from competitive binding assays [1].
| Compound Name | Reported IC₅₀ Values | PDE4 Subtype Selectivity | Source/Context |
|---|---|---|---|
| This compound (GRC 3886) | Information missing | Some selectivity for PDE4B (preclinical data) | [2] [1] |
| Roflumilast | 0.2 - 0.9 nM (across various PDE4 subtypes) [1] | Pan-PDE4 inhibitor (no major subtype selectivity) [1] | [1] |
| Cilomilast | 18 - 25 nM (for PDE4D) [1] | Selective for PDE4D subtype [1] | [1] |
While specific protocols for this compound are not available, competitive binding assays for PDE4 inhibitors generally follow a standard approach. The diagram below outlines a typical workflow using the Scintillation Proximity Assay (SPA) format, a common non-separation method cited in the literature [3].
The key components and considerations for this assay are [3] [4]:
The search results indicate that this compound was an oral PDE4 inhibitor investigated for inflammatory airway diseases [1]. However, its clinical development appears to have concluded some time ago, which may explain the scarcity of recent or detailed public data [2].
It's important to distinguish between the types of data presented:
While these values are often correlated, they are not identical. The absence of explicit Kd values for this compound is a significant gap for the comprehensive guide you are creating.
Given the lack of direct data, you might consider these approaches:
The table below summarizes the core biochemical and pharmacological characteristics of Oglemilast from preclinical studies [1] [2]:
| Parameter | Description / Value |
|---|---|
| Drug Name | This compound (also known as GRC 3886 or GRC3845) [1] [2] |
| Molecular Formula | C20H13Cl2F2N3O5S [1] [2] |
| Molecular Weight | 516.3 g/mol [1] [2] |
| Mechanism of Action | Potent and selective inhibitor of Phosphodiesterase-4 (PDE4) [1] [2]. Increases intracellular cAMP levels, leading to anti-inflammatory effects. |
| Primary Targets | PDE4B, PDE4D, PDE4A [2] |
| PDE4 Enzyme Inhibition (IC₅₀) | 1.4 nM (PDE4 enzyme) [1]. 1.7 nM (PDE4D), 2.5 nM (PDE4B) [1] | | Selectivity | >7,000-fold selectivity over other PDE families (PDE1-PDE11) [1] | | In Vitro Efficacy | Inhibition of LPS-induced TNFα production in human whole blood (IC₅₀ = 190 nM) [1] | | In Vivo Efficacy | Blocked LPS-induced pulmonary neutrophilia in rats (ID₅₀ = 1.45 mg/kg) [1] | | Clinical Status | Investigational; Phase IIb trials for COPD did not show statistically meaningful efficacy vs. placebo [1] |
To help you evaluate the experimental basis for the data above, here are summaries of the key methodologies cited in the literature.
1. In Vitro PDE4 Enzyme Inhibition Assay [1]
2. Ex Vivo TNFα Inhibition in Human Whole Blood [1]
3. In Vivo Anti-inflammatory Efficacy (LPS-induced Pulmonary Neutrophilia in Rats) [1]
The following diagram illustrates the mechanism of this compound and the context of PDE4 inhibitor development, based on information from the search results [2] [3].
| Drug / Drug Class | Mechanism of Action | Role in Asthma Management | Key Considerations / Data |
|---|---|---|---|
| Leukotriene Receptor Antagonists (e.g., Montelukast) [1] [2] | Blocks leukotriene receptors, inhibiting bronchoconstriction, mucus secretion, and inflammation [1] [3]. | Long-term control and prophylaxis of asthma; treatment of exercise-induced bronchoconstriction and allergic rhinitis [4] [2]. | Not for acute attacks (takes 3-7 days for effect) [2]. Associated with neuropsychiatric side effects (e.g., mood changes, depression) [4]. |
| Inhaled Corticosteroids (ICS) (e.g., Budesonide) [5] [6] | Potent anti-inflammatory effects by suppressing multiple inflammatory cells and cytokines. | First-line controller medication for persistent asthma [6]. | Not a rescue medicine [5]. Can cause local side effects (oral thrush, dysphonia); systemic exposure is low but can impact growth in children with long-term use [6]. |
For context on how asthma treatments are typically evaluated, here are common methodologies for key experiments cited in clinical research, based on the retrieved documents.
Clinical Trial Design for Symptom Control:
Analysis of Airway Inflammation Phenotypes:
Pharmacokinetic Studies for Inhaled Drugs:
The following diagram illustrates the inflammatory pathways in asthma and the molecular targets of the treatments discussed, based on the information retrieved.
This diagram shows that Inhaled Corticosteroids act upstream to broadly suppress immune cell activation and the ensuing inflammatory cascade [5] [6]. In contrast, Leukotriene Receptor Antagonists work downstream by selectively blocking the action of leukotrienes at their receptor, preventing bronchoconstriction and inflammation [1] [3] [2].